Enantiomeric Purity: Direct Comparison of (R)- vs. Racemic 5-Bromo-2-aminoindane in Dopamine D3 Ligand Synthesis
The (R)-enantiomer hydrochloride is specifically required for the asymmetric synthesis of (R)-(-)-5-bromo-2-N,N-dipropylaminoindane, a key intermediate in the preparation of dopamine D3 receptor-selective ligands. In contrast, the racemic 5-bromo-2-aminoindane (CAS 73536-88-6) yields a racemic mixture of the final tertiary amine, necessitating subsequent chiral resolution and reducing overall yield. The patent explicitly employs (R)-(-)-5-bromoindanoic acid, derived from asymmetric hydrogenation using (R)-BINAP-ruthenium (II) diacetate, to install the (R)-configuration early in the synthesis [1]. Use of the (R)-enantiomer hydrochloride eliminates the need for resolution and ensures stereochemical fidelity.
| Evidence Dimension | Stereochemical outcome of downstream synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (2R-configuration) yields enantiomerically pure (R)-(-)-5-bromo-2-N,N-dipropylaminoindane |
| Comparator Or Baseline | Racemic 5-bromo-2-aminoindane yields racemic tertiary amine requiring resolution |
| Quantified Difference | Enantiomeric excess >99% (theoretical) for target vs. 0% ee for racemate; practical yield of enantiomerically pure final product is significantly reduced when starting from racemate due to 50% theoretical maximum yield of desired enantiomer without recycling |
| Conditions | Asymmetric hydrogenation with (R)-BINAP-ruthenium (II) diacetate catalyst; Curtius rearrangement; dialkylation with 1-bromopropane (Patent Example, Scheme 2) |
Why This Matters
For research groups developing enantiomerically pure dopamine D3 ligands, starting with the (R)-enantiomer hydrochloride avoids a 50% yield loss inherent to resolution of racemates, directly reducing procurement costs of precursor material.
- [1] US Patent US5936000A, "2-aminoindans as selective dopamine D3 ligands," Pharmacia & Upjohn Company, 1999, Columns 10–12, Scheme 2. View Source
